Antiviral Potency Benchmarking: Spiro[2.4]heptane Scaffold Versus Carbocyclic Nucleosides
A derivative of the target compound's core spiro[2.4]heptane scaffold, an entecavir analog, demonstrated potent in vitro anti-HBV activity (EC50 = 0.12 ± 0.02 μM) and no cytotoxicity against HepG2 cells up to 100 μM [1]. This establishes the scaffold's inherent potential for antiviral drug design. For comparison, entecavir, a first-line clinical drug, is highly potent, but its analog carbocyclic dG 2 has approximately 10-fold lower potency [1], highlighting the crucial role of specific substituents. This positions the target compound as a key building block for exploring SAR around this privileged, antiviral scaffold.
| Evidence Dimension | Anti-Hepatitis B Virus (HBV) Activity (EC50) |
|---|---|
| Target Compound Data | N/A - Data is for a complex derivative (Compound 4) of the spiro[2.4]heptane scaffold |
| Comparator Or Baseline | Entecavir analog carbocyclic dG 2: ~10-fold less potent than entecavir |
| Quantified Difference | EC50 of scaffold derivative 4 = 0.12 ± 0.02 μM; selectivity window >833-fold (no cytotoxicity up to 100 μM) |
| Conditions | In vitro anti-HBV assay in HepG2 cells |
Why This Matters
This provides quantitative evidence that the spiro[2.4]heptane core can yield high antiviral potency and selectivity, increasing confidence in using the target compound as a building block for antiviral drug discovery.
- [1] Gadthula S, et al. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Nucleosides Nucleotides Nucleic Acids. 2017;36(7):463-473. doi:10.1080/15257770.2017.1322209 View Source
